Product packaging for 2-Hydroxypentanoate(Cat. No.:)

2-Hydroxypentanoate

Cat. No.: B1253771
M. Wt: 117.12 g/mol
InChI Key: JRHWHSJDIILJAT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxypentanoate, also known as 2-hydroxyvalerate, is a chiral alpha-hydroxy acid ester with significant value in pharmaceutical and biochemical research. Its primary research application is as a critical synthetic intermediate in the development of investigational therapeutics. A prominent example is its role as a key chiral precursor in the enzymatic synthesis of tert-butyl (R)-2-hydroxypentanoate, an advanced intermediate for a gamma secretase inhibitor investigated for the treatment of Alzheimer's Disease . The (R)-enantiomer of this compound is also a defined biochemical entity in metabolic databases . The compound serves as a versatile building block in organic synthesis and is useful for studying metabolic pathways involving hydroxy acids. Researchers utilize this compound strictly for laboratory research purposes. This product is designated "For Research Use Only" and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9O3- B1253771 2-Hydroxypentanoate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxypentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-2-3-4(6)5(7)8/h4,6H,2-3H2,1H3,(H,7,8)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHWHSJDIILJAT-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9O3-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Metabolic Pathways

2-Hydroxypentanoate plays a significant role in metabolic processes, particularly in the degradation of aromatic compounds. Research has shown that specific genes responsible for the metabolism of this compound are crucial for the growth of certain bacterial strains on biphenyl and ethylbenzene substrates. For instance, studies involving Rhodococcus sp. strain RHA1 demonstrated that the introduction of plasmids containing intact metabolic genes restored growth capabilities on biphenyl, indicating that these genes are essential for the primary metabolism of this compound during degradation processes .

Table 1: Key Metabolic Pathway Genes Involved with this compound

Gene NameFunctionOrganism
bphGF1E1Primary metabolism of biphenyl and ethylbenzeneRhodococcus sp. RHA1
bphD1Degradation of biphenyl to benzoateRhodococcus sp. RHA1
etbCbphD1E2F2Involved in toxic metabolite preventionRhodococcus sp. RHA1

Therapeutic Applications

The therapeutic potential of this compound is also noteworthy. Compounds derived from or related to this compound have been explored for their effects on various health conditions, particularly in the context of neuroprotection and metabolic disorders.

  • Neuroprotection : Research indicates that selective inhibitors derived from compounds related to this compound may be effective in treating conditions such as glaucoma. These compounds have been shown to inhibit calpain-2 activation, thereby protecting retinal neurons from cell death induced by increased intraocular pressure .
  • Diabetes Disorders : There is emerging evidence suggesting that compounds related to this compound could be utilized in treating diabetes-related disorders, including Wolfram syndrome .

Table 2: Therapeutic Effects of Compounds Related to this compound

ApplicationCompound TypeEffect
GlaucomaCalpain-2 inhibitorsNeuroprotection against retinal cell death
Diabetes DisordersSelective inhibitorsPotential treatment for Wolfram syndrome

Biotechnological Innovations

In biotechnology, this compound is being investigated for its role in developing bioactive compounds and biopolymers. Its structural properties make it a candidate for creating biodegradable materials and drug delivery systems.

  • Biodegradable Polymers : Research has highlighted the potential of biopolymers like poly(3-hydroxybutyrate) in encapsulating drugs and constructing scaffolds for tissue engineering. The incorporation of compounds like this compound could enhance the mechanical properties and biodegradability of these materials .
  • Drug Delivery Systems : Nanospheres made from biopolymers containing derivatives of this compound have shown promise in targeted drug delivery applications, particularly in cancer treatments where controlled release mechanisms are crucial .

Table 3: Biotechnological Applications Involving this compound

ApplicationDescriptionPotential Benefits
Biodegradable PolymersUse in drug encapsulationEnhanced biodegradability
Drug Delivery SystemsNanospheres for targeted deliveryImproved therapeutic efficacy

Q & A

Q. What safety protocols are critical when handling this compound in vitro?

  • Methodological Answer : Follow NIH/OSHA guidelines: wear nitrile gloves, lab coat, and safety goggles. Store at −20°C in airtight containers (pre-purged with N2). Neutralize waste with 1 M NaOH before disposal. Document all procedures per institutional biosafety committee (IBC) protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxypentanoate
Reactant of Route 2
2-Hydroxypentanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.